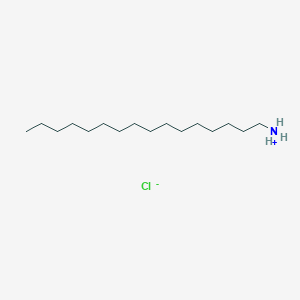

Hexadecylammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Hexadecylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexadecylamine with hydrochloric acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the crystallization of the salt from methanol .

Analyse Des Réactions Chimiques

Hexadecylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: As a quaternary ammonium compound, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction: It is generally stable and does not undergo significant oxidation or reduction under normal conditions.

Reactivity with Strong Oxidizers and Reducing Agents: It is incompatible with many strong oxidizers and reducing agents, such as metal hydrides and organometallics.

Applications De Recherche Scientifique

Hexadecylammonium chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of hexadecylammonium chloride is primarily based on its cationic nature. It adsorbs onto the surface of bacterial cells, diffuses through the cell wall, and disrupts the cytoplasmic membrane, leading to cell lysis . This property makes it an effective antimicrobial agent.

Comparaison Avec Des Composés Similaires

Hexadecylammonium chloride is part of the broader class of quaternary ammonium compounds (QACs). Similar compounds include:

- Dodecyltrimethylammonium chloride

- Trimethyloctadecylammonium chloride

- Benzyldimethylthis compound

Compared to these compounds, this compound is unique due to its specific alkyl chain length, which influences its surface-active properties and antimicrobial efficacy .

Activité Biologique

Hexadecylammonium chloride (HAC) is a quaternary ammonium compound (QAC) that exhibits significant biological activity, particularly as an antimicrobial agent. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a cationic surfactant known for its broad-spectrum antimicrobial properties. It is commonly used in various applications, including disinfectants, preservatives, and as a component in formulations aimed at enhancing solubility and stability of active ingredients.

Antimicrobial Activity

HAC demonstrates potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The effectiveness of HAC can be attributed to its ability to disrupt bacterial membranes, leading to cell lysis.

The primary mechanism through which HAC exerts its antimicrobial activity involves:

- Membrane Disruption : The long hydrophobic alkyl chain (C16) facilitates insertion into the lipid bilayer of microbial membranes, disrupting membrane integrity and function.

- Electrostatic Interactions : The positive charge of HAC interacts with the negatively charged components of bacterial membranes, enhancing penetration.

- Biofilm Disruption : HAC has been shown to reduce biofilm formation in various bacterial strains, which is crucial for preventing chronic infections.

Case Studies and Research Findings

Several studies highlight the biological activity of HAC:

- Antibacterial Efficacy : A study demonstrated that HAC exhibited minimal inhibitory concentrations (MICs) ranging from 8 to 63 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Biofilm Studies : Research indicated that HAC could disrupt preformed biofilms of S. aureus, highlighting its potential use in clinical settings to manage biofilm-associated infections .

- Cytotoxicity Assessments : In vitro toxicity studies have shown that HAC does not significantly harm mammalian cells at therapeutic dosages, indicating a favorable safety profile for potential applications .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 8 | 32 |

| Escherichia coli | 16 | 64 |

| Pseudomonas aeruginosa | 63 | >100 |

Table 2: Effects on Biofilm Formation

| Treatment | Biofilm Reduction (%) |

|---|---|

| Control | 0 |

| HAC (32 µM) | 35 |

Interaction with Biological Systems

Research has also explored the effects of HAC on cellular mechanisms beyond antimicrobial activity:

- Lipid Metabolism : Studies indicate that QACs like HAC can influence lipid and cholesterol homeostasis by interacting with nuclear receptors involved in lipid metabolism . This interaction may have implications for understanding the broader biological effects of HAC beyond its antimicrobial properties.

- Protein Interaction : In a study involving HL60 promyelocyte cell lines, HAC was utilized as a cationic detergent for protein solubilization, illustrating its role in biochemical applications .

Propriétés

Numéro CAS |

1602-97-7 |

|---|---|

Formule moléculaire |

C16H36ClN |

Poids moléculaire |

277.9 g/mol |

Nom IUPAC |

hexadecan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H35N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |

Clé InChI |

ZWGTVKDEOPDFGW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[NH3+].[Cl-] |

SMILES canonique |

CCCCCCCCCCCCCCCCN.Cl |

Key on ui other cas no. |

1602-97-7 |

Numéros CAS associés |

143-27-1 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.